Chloridazon

Vue d'ensemble

Description

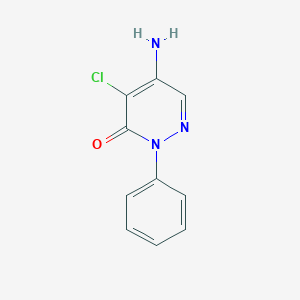

Pyrazon: est un composé chimique de formule moléculaire C10H8ClN3O . . Pyrazon est principalement utilisé comme herbicide, particulièrement efficace pour lutter contre les mauvaises herbes dans les cultures de betteraves sucrières .

Mécanisme D'action

Target of Action

Chloridazon is a herbicide that primarily targets broad-leaved weeds and grass . It is known to interact with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and division .

Mode of Action

this compound acts by inhibiting photosynthesis in target plants, specifically at the Photosystem II level . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant.

Biochemical Pathways

It is known that the compound interferes with the photosynthetic process, which is a vital pathway for plant growth and survival .

Pharmacokinetics

It is moderately persistent in soil systems and can also be persistent in water systems under certain conditions .

Result of Action

The primary result of this compound’s action is the death of target plants due to the disruption of photosynthesis . This leads to the control of unwanted vegetation in agricultural settings.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and water systems can be influenced by factors such as soil type, temperature, and rainfall . Additionally, this compound’s efficacy can be affected by the specific species of plants present, as well as their growth stage at the time of application .

Applications De Recherche Scientifique

Pyrazon has a wide range of applications in scientific research:

Chemistry: Pyrazon is used as a model compound in studies of heterocyclic chemistry and reaction mechanisms.

Biology: It is employed in research on herbicide resistance and the impact of herbicides on plant physiology.

Industry: Pyrazon is widely used in agriculture as a selective herbicide to control weeds in sugar beet crops.

Analyse Biochimique

Biochemical Properties

Chloridazon is consumed by roots and is found in all parts of plants

Molecular Mechanism

It is known to be transferred to ground waters due to its polar nature and relatively high solubility in water , suggesting it may interact with biomolecules in a manner dependent on these properties.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been extracted from aqueous solutions using liquid phase microextraction . Under optimal conditions, this compound present in 10 mL of the aqueous solution was extracted in 5 µL of the acceptor phase with recovery up to 90% and detection limits of 0.4 μg/L .

Metabolic Pathways

Given its polar nature and high solubility in water , it is likely to interact with various enzymes and cofactors.

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues due to its polar nature and high solubility in water

Subcellular Localization

Given its polar nature and high solubility in water , it is likely to be localized in specific compartments or organelles within the cell.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : Pyrazon peut être synthétisé par différentes méthodes. Une voie courante implique la réaction de la 4,5-dichloro-2-phényl-3(2H)-pyridazinone avec de l'ammoniac . La réaction a généralement lieu dans des conditions de température et de pression contrôlées pour assurer la formation de pyrazon.

Méthodes de production industrielle: : Dans les milieux industriels, le pyrazon est produit à l'aide de réacteurs chimiques à grande échelle. Le processus implique un contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions: : Pyrazon subit diverses réactions chimiques, notamment:

Oxydation: Pyrazon peut être oxydé pour former différents produits selon l'agent oxydant utilisé.

Réduction: Les réactions de réduction peuvent convertir le pyrazon en ses dérivés aminés correspondants.

Substitution: Pyrazon peut subir des réactions de substitution où l'atome de chlore est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent et .

Réduction: Des agents réducteurs tels que ou sont généralement utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols .

Produits majeurs: : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones , tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

Pyrazon a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

Pyrazon exerce ses effets herbicides en inhibant le processus de photosynthèse dans les plantes. Il cible spécifiquement le complexe photosystème II , perturbant la chaîne de transport des électrons et conduisant à la production d'espèces réactives de l'oxygène. Cela entraîne des dommages oxydatifs aux cellules végétales, entraînant finalement la mort de la mauvaise herbe .

Comparaison Avec Des Composés Similaires

Composés similaires

Chloridazon: Un autre herbicide pyridazinone avec des applications similaires en agriculture.

Phénazone: Un composé avec une structure chimique similaire mais utilisé principalement comme analgésique.

Unicité: : Pyrazon est unique par son activité herbicide sélective, le rendant particulièrement efficace pour lutter contre les mauvaises herbes dans les cultures de betteraves sucrières sans nuire à la culture elle-même. Son mécanisme d'action spécifique ciblant le photosystème II le distingue des autres herbicides .

Activité Biologique

Chloridazon is a pyridazinone herbicide widely used in agriculture for controlling weeds. Its biological activity has been the subject of various studies, particularly concerning its effects on aquatic organisms and its biochemical interactions. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its toxicological effects, mechanisms of action, and environmental impact.

- Chemical Formula : C10H8ClN3O

- Molecular Weight : 223.64 g/mol

- CAS Number : 15546-11-7

This compound is characterized by its chlorinated aromatic structure, which contributes to its herbicidal properties. It acts primarily by inhibiting photosynthesis in target plants.

This compound's primary mechanism involves interference with the electron transport chain in photosynthesis, leading to the disruption of energy production in plants. Additionally, studies have shown that this compound can interact with DNA, potentially causing genotoxic effects. For instance, a study indicated that this compound interacts with double-stranded DNA (ds-DNA), suggesting a potential for mutagenic activity .

Aquatic Organisms

Research has highlighted the harmful effects of this compound on aquatic life. A notable study examined the chronic exposure of adult signal crayfish to this compound and its metabolite, this compound-desphenyl. The findings revealed significant alterations in biochemical parameters:

- Increased Levels of Biochemical Markers :

- Glucose (GLU)

- Lactate (LACT)

- Alanine aminotransferase (ALT)

- Aspartate aminotransferase (AST)

These markers were significantly elevated in the haemolymph of crayfish exposed to this compound at concentrations as low as 2.7 µg/L .

- Oxidative Stress Indicators :

Terrestrial Organisms

This compound also poses risks to terrestrial organisms. Its acute toxicity varies based on exposure routes:

- Oral LD50 : Ranges from 500 to 2000 mg/kg for solids.

- Dermal LD50 : Varies between 1000 and 4000 mg/kg for liquids .

Environmental Persistence

This compound exhibits a long half-life in aquatic environments, often persisting for hundreds of days. This persistence raises concerns regarding its accumulation in ecosystems and potential long-term ecological impacts. The compound can be detected year-round in aquatic systems, even with infrequent applications .

Case Study 1: Crayfish Exposure

A study conducted on signal crayfish revealed that chronic exposure to this compound led to significant biochemical changes over a 30-day period. Key findings included:

| Parameter | Control | This compound Exposure (2.7 µg/L) |

|---|---|---|

| GLU (mg/dL) | X | Y (p < 0.01) |

| LACT (mg/dL) | X | Y (p < 0.01) |

| ALT (U/L) | X | Y (p < 0.01) |

| AST (U/L) | X | Y (p < 0.01) |

Note: Specific values for control and exposure groups were not provided in the source but are essential for comparative analysis.

The study concluded that both this compound and its metabolite exert harmful effects on crayfish physiology and biochemistry.

Case Study 2: Soil Degradation

Another investigation focused on the degradation rate of this compound in soil when combined with various adjuvants. The results indicated that certain adjuvants could enhance the breakdown of this compound, potentially reducing its environmental impact .

Propriétés

IUPAC Name |

5-amino-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYKTKDBLFHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034872 | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |

| Record name | SID47202885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.54 g/cu cm at 20 °C | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyrazon is a substituted pyridazinone herbicide, which is absorbed through roots and leaves. It inhibits plant growth and survival primarily by four mechanisms: 1) inhibition of the Hill Reaction and photosynthetic carbon dioxide fixation; 2) inhibition of carotenoid biosynthesis; 3) photodestruction of chlorophyll; and 4) interference with incorporation of polar lipids in the membranes of chloroplasts. Resistant plant species, such as beets, have the ability to transform the parent compound to less toxic metabolites in the leaves. Sensitive species (millet and tomatoes, for example) are incapable of this transformation., Inhibits photosynthesis and the Hill-reaction. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

1698-60-8 | |

| Record name | Chloridazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloridazon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloridazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chloridazon?

A1: this compound acts as a photosystem II (PSII) inhibitor. [, , , , ] It disrupts photosynthesis by blocking electron transfer between the primary and secondary quinones (QA and QB) within PSII. [] This blockage prevents the plant from converting light energy into chemical energy, ultimately leading to its death.

Q2: Does this compound affect plant growth in other ways?

A2: Research suggests that this compound might also impact plant growth by influencing auxin activity, though this mechanism is less understood. [] Studies on the green microalga Desmodesmus subspicatus and duckweed Lemna minor also showed that this compound exposure could induce oxidative stress, triggering a response from antioxidant enzymes like superoxide dismutase (SOD) and ascorbate peroxidase (APX). []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8ClN3O, and its molecular weight is 221.65 g/mol.

Q4: Is there spectroscopic data available for this compound and its derivatives?

A4: Yes, several studies utilize spectroscopic techniques to characterize this compound and its metabolites. For instance, liquid chromatography/negative electrospray ionization tandem mass spectrometry (LC/ESI-/MS2) has been used to identify various oxidation products formed during the degradation of this compound. [] Additionally, gas chromatography with electron capture detector (GC/ECD) is commonly employed to analyze this compound residues. []

Q5: How does the addition of adjuvants affect this compound's degradation in soil?

A5: Studies indicate that adjuvants can influence this compound's degradation rate in soil. The addition of oil and surfactant adjuvants slowed down the degradation, while a multicomponent adjuvant showed no significant effect. []

Q6: What is known about the enzymes involved in this compound degradation?

A6: this compound degradation involves several enzymes, including this compound-catechol dioxygenases, which are meta-cleaving enzymes. [] These enzymes, found in bacteria like Phenylobacterium immobilis, require ferrous ions for activity and exhibit a distinct substrate specificity compared to other catechol dioxygenases. [, ]

Q7: Have there been any computational studies on this compound?

A7: While this document set does not delve into detailed computational studies, it highlights the potential for using techniques like Quantitative Structure-Activity Relationship (QSAR) models to predict the environmental fate and behavior of this compound and its metabolites. []

Q8: How does the structure of this compound relate to its herbicidal activity?

A8: While specific SAR studies are not detailed in these documents, the presence of the pyridazinone ring is known to be crucial for this compound's activity as a PSII inhibitor. [] Modifications to this ring or its substituents could significantly alter its herbicidal potency and selectivity.

Q9: How is this compound typically formulated to improve its efficacy?

A9: this compound is often formulated with adjuvants to enhance its uptake and effectiveness. [, ] Additionally, encapsulation techniques using materials like alginate and chitosan are being explored to create controlled-release formulations that can improve its stability and potentially reduce its environmental impact. []

Q10: What is the current regulatory status of this compound?

A10: While widely used in the past, the use of this compound has been banned or restricted in several countries due to concerns about its environmental persistence and potential leaching into groundwater. [, ]

Q11: What is known about the environmental fate of this compound?

A11: this compound degrades in the environment to form metabolites like desphenylthis compound (DPC), which exhibits greater water solubility and persistence than the parent compound. [, ] This characteristic raises concerns about its potential for leaching into groundwater and contaminating water resources. [, ]

Q12: Has the toxicity of this compound been evaluated in biological systems?

A12: Yes, studies have investigated the toxicity of this compound in various biological systems. For example, research using bovine peripheral lymphocytes showed that this compound could induce chromosomal aberrations, micronuclei formation, and sister chromatid exchanges, suggesting potential genotoxicity. [, ]

Q13: What are the potential toxicological concerns associated with this compound?

A14: this compound has been associated with potential genotoxic effects based on studies in bovine lymphocytes. [, ] Furthermore, the persistence of its metabolites, particularly DPC, raises concerns about long-term environmental contamination and potential risks to human health through the food chain. [, , , ]

Q14: What are the environmental concerns associated with this compound use?

A15: The primary environmental concern regarding this compound is the persistence of its metabolites, particularly DPC, in soil and water resources. [, , ] This persistence increases the risk of groundwater contamination and potential adverse effects on aquatic ecosystems. [, , ]

Q15: What methods are being investigated for removing this compound and its metabolites from water?

A15: Several methods are being explored to remove this compound and its metabolites from water, including:

- Adsorption: Using materials like modified kerolite, bentonite, and activated carbon to remove this compound from contaminated water. [, , ]

- Advanced Oxidation Processes: Utilizing titanium dioxide as a photocatalyst in the presence of UV light and electron acceptors like hydrogen peroxide to degrade this compound. [, ]

- Ozonation: Applying ozone to degrade this compound metabolites, although this method can lead to the formation of potentially harmful byproducts. []

Q16: What analytical techniques are used to detect and quantify this compound?

A16: Various analytical techniques are employed for this compound detection and quantification, including:

- Gas Chromatography (GC): Often coupled with electron capture detection (GC/ECD) for analyzing this compound residues in soil and water. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying this compound and its metabolites in environmental samples. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing polar metabolites like DPC. [, , ]

- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Used for determining carbon isotope ratios in DPC, providing insights into its origins and degradation pathways. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.